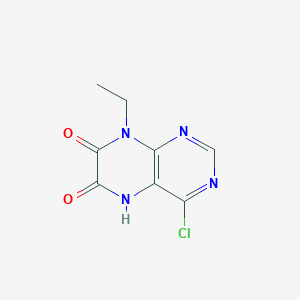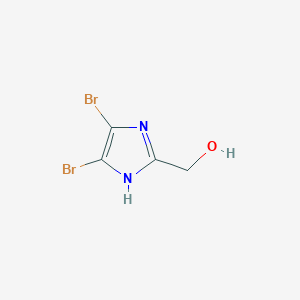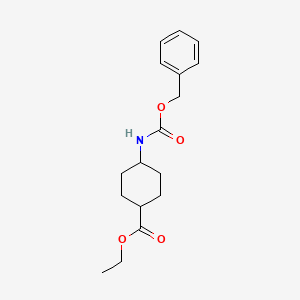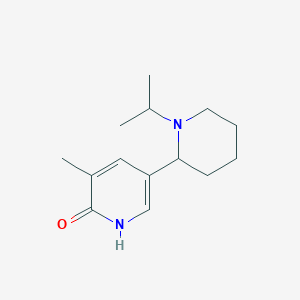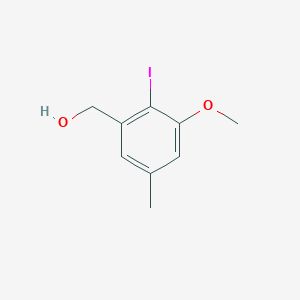
(2-Iodo-3-methoxy-5-methylphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Iodo-3-methoxy-5-methylphenyl)methanol: is an organic compound with the molecular formula C9H11IO2 It is a derivative of phenol, where the phenyl ring is substituted with iodine, methoxy, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Iodo-3-methoxy-5-methylphenyl)methanol typically involves the iodination of a methoxy-methylphenyl precursor. One common method includes the reaction of 3-methoxy-5-methylphenol with iodine in the presence of an oxidizing agent such as sodium hypochlorite. The reaction is carried out under controlled conditions to ensure selective iodination at the 2-position of the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (2-Iodo-3-methoxy-5-methylphenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohols or hydrocarbons. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium azide or potassium cyanide can be used for this purpose.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of 2-iodo-3-methoxy-5-methylbenzaldehyde.
Reduction: Formation of 2-iodo-3-methoxy-5-methylbenzyl alcohol.
Substitution: Formation of 2-azido-3-methoxy-5-methylphenylmethanol.
Aplicaciones Científicas De Investigación
Chemistry: (2-Iodo-3-methoxy-5-methylphenyl)methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study the effects of iodine substitution on phenolic compounds. It may also be used in the development of radiolabeled compounds for imaging studies.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure may provide insights into the design of molecules with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers and coatings.
Mecanismo De Acción
The mechanism of action of (2-Iodo-3-methoxy-5-methylphenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity to target proteins. The methoxy and methyl groups can also affect the compound’s lipophilicity and overall pharmacokinetic properties.
Comparación Con Compuestos Similares
- (2-Iodo-5-methoxyphenyl)methanol
- (3-Iodo-6-methoxy-2-methylphenyl)methanol
- (5-Iodo-2-methoxy-3-methylphenyl)methanol
Comparison: Compared to its analogs, (2-Iodo-3-methoxy-5-methylphenyl)methanol has a unique substitution pattern that can influence its chemical reactivity and biological activity. The position of the iodine, methoxy, and methyl groups can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds.
Propiedades
Número CAS |
119650-45-2 |
|---|---|
Fórmula molecular |
C9H11IO2 |
Peso molecular |
278.09 g/mol |
Nombre IUPAC |
(2-iodo-3-methoxy-5-methylphenyl)methanol |
InChI |
InChI=1S/C9H11IO2/c1-6-3-7(5-11)9(10)8(4-6)12-2/h3-4,11H,5H2,1-2H3 |
Clave InChI |
XJQLATKVZYCYAC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)OC)I)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


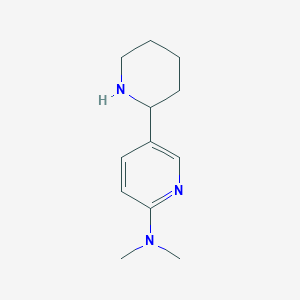
![[2-(Trifluoromethyl)oxetan-2-yl]methanamine](/img/structure/B13011907.png)

![9-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one](/img/structure/B13011922.png)
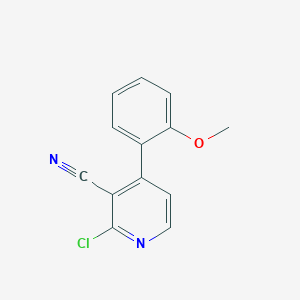
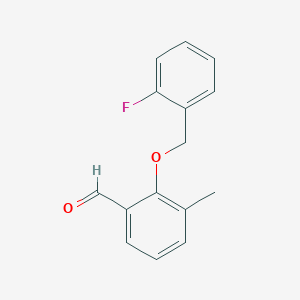
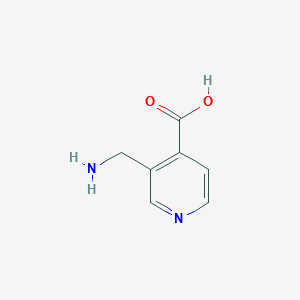

![2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13011946.png)
